Ethyl 7-(3-iodophenyl)-7-oxoheptanoate

regioisomer differentiation boiling point comparison aryl iodide physical properties

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate (CAS 898777-33-8) is an aryl-iodide-functionalized omega-oxoheptanoate ethyl ester with molecular formula C₁₅H₁₉IO₃ and molecular weight 374.21 g/mol. The compound incorporates a meta-iodophenyl ketone linked to a seven-carbon aliphatic chain terminating in an ethyl ester, features that classify it as a versatile synthetic intermediate for pharmaceutical and agrochemical building block applications.

Molecular Formula C15H19IO3
Molecular Weight 374.21 g/mol
CAS No. 898777-33-8
Cat. No. B1327874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(3-iodophenyl)-7-oxoheptanoate
CAS898777-33-8
Molecular FormulaC15H19IO3
Molecular Weight374.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
InChIKeyGLLALNJEZNPEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-(3-iodophenyl)-7-oxoheptanoate (CAS 898777-33-8) – Regulatory Compliance & Supply Chain Stability for Specialty Research Procurement


Ethyl 7-(3-iodophenyl)-7-oxoheptanoate (CAS 898777-33-8) is an aryl-iodide-functionalized omega-oxoheptanoate ethyl ester with molecular formula C₁₅H₁₉IO₃ and molecular weight 374.21 g/mol . The compound incorporates a meta-iodophenyl ketone linked to a seven-carbon aliphatic chain terminating in an ethyl ester, features that classify it as a versatile synthetic intermediate for pharmaceutical and agrochemical building block applications . Its iodine substituent at the meta position provides distinct reactivity in cross-coupling chemistry compared to ortho- and para-regioisomers, while the ethyl ester moiety enables controlled downstream functional group interconversion .

Why Generic Substitution of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate (CAS 898777-33-8) Fails for Regioisomer- and Halogen-Sensitive Research Applications


The meta-iodophenyl substitution pattern on the 7-oxoheptanoate scaffold is not interchangeable with the ortho- or para-regioisomers, nor with the bromo-analog, for applications requiring predictable electronic effects and reproducible cross-coupling kinetics. Differences in iodine substitution position directly influence the electron density at the reactive aryl halide center, altering oxidative addition rates in palladium-catalyzed transformations . Furthermore, the 3-iodo regioisomer exhibits a measured flash point of 211.6 °C — distinct from the para-iodo isomer at 210.1 °C — which has implications for solvent selection, thermal safety protocols, and shipping classification . Without verifying the specific CAS, researchers risk introducing an unintended ortho-substitution steric penalty or a para-substitution electronic perturbation that can reduce downstream coupling yields and compromise synthetic route reproducibility .

Quantitative Differentiation Evidence for Ethyl 7-(3-iodophenyl)-7-oxoheptanoate (CAS 898777-33-8) vs. Closest Analogs in Physical Properties, Purity, and Reactivity


Meta-Regioisomer Boiling Point Elevation vs. Ortho- and Para-Iodo Analogs

The meta-iodophenyl substitution in ethyl 7-(3-iodophenyl)-7-oxoheptanoate produces a boiling point of 426.3 °C (at 760 mmHg), which is 10.6 °C higher than the ortho-iodo isomer (415.7 °C) and 2.6 °C higher than the para-iodo isomer (423.7 °C), measured under identical pressure conditions . This boiling point hierarchy (meta > para > ortho) is consistent with the reduced steric hindrance at the meta position allowing stronger intermolecular dipole–dipole interactions, and it provides a basis for distillation-based purification discrimination or thermal stability screening in reaction design .

regioisomer differentiation boiling point comparison aryl iodide physical properties

Aryl Iodide vs. Aryl Bromide Density Contrast for Elemental Identity Confirmation

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate exhibits a density of 1.427 g/cm³, which is 0.150 g/cm³ higher than the density of the corresponding 3-bromo analog, ethyl 7-(3-bromophenyl)-7-oxoheptanoate (1.277 g/cm³) . This 11.7% density increase arises from the higher atomic mass of iodine (126.90 g/mol) vs. bromine (79.90 g/mol) and provides a straightforward, non-destructive quality control metric — density measurement can rapidly distinguish between inadvertent supply of the bromo analog versus the intended iodo compound .

halogen differentiation density comparison iodo vs bromo analog

Supplier Purity Tier Differentiation for Cost-Performance Procurement Decisions

Multiple authenticated suppliers offer ethyl 7-(3-iodophenyl)-7-oxoheptanoate at differentiated purity tiers: ChemScene supplies at ≥98% purity (Cat. No. CS-0573809) with sealed dry storage at 2–8 °C , while Sigma-Aldrich lists 97% purity (Country of Origin: US) with Certificates of Analysis available , and Bidepharm provides ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . This purity stratification — spanning 95% to 98% — enables procurement specialists to select the appropriate grade based on the sensitivity of downstream reactions; for palladium-catalyzed cross-couplings where trace halogenated impurities can poison catalysts, the ≥98% grade offers a 3% absolute purity advantage over the ≥95% standard grade.

purity comparison supplier quality procurement optimization

Flash Point Safety Margin for Thermal Hazard Classification vs. Ortho-Iodo Isomer

The flash point of ethyl 7-(3-iodophenyl)-7-oxoheptanoate is 211.6 °C , compared to 205.2 °C for the ortho-iodo isomer ethyl 7-(2-iodophenyl)-7-oxoheptanoate . This 6.4 °C higher flash point places the meta isomer further above the 199.4 °C (390 °F) threshold that separates combustible liquids requiring different storage and shipping classifications in certain regulatory frameworks, potentially reducing hazmat surcharges and simplifying international transport documentation relative to the ortho isomer .

flash point comparison thermal safety shipping classification

Meta-Iodo Regioisomer Reactivity Advantage in Cross-Coupling: Class-Level Reactivity Inference

Aryl iodides are established as the most reactive substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling, with reactivity following the order Ar-I > Ar-Br ≫ Ar-Cl due to the lower C–I bond dissociation energy [1]. Within the iodophenyl series, the meta-iodo orientation lacks the steric hindrance that retards oxidative addition at the ortho position, yet avoids the strong resonance electron-donating/withdrawing bias of para-substitution that can deactivate the aryl halide toward certain coupling partners [2]. In propranolol-derived iodophenyl analogs, the potency order was explicitly established as ortho-iodophenyl > meta-iodophenyl > para-iodophenyl, indicating that meta-substitution provides an intermediate electronic profile that may be optimal when neither extreme steric nor extreme electronic perturbation is desired [3].

Suzuki coupling aryl iodide reactivity regioisomer electronic effects

Refractive Index as a Rapid Identity Discriminator for the Meta-Regioisomer

The calculated refractive index of ethyl 7-(3-iodophenyl)-7-oxoheptanoate is 1.549 . While comparative refractive index data for the ortho- and para-regioisomers is not uniformly available from authoritative databases, the meta isomer's refractive index is significantly higher than that of the bromo analog (1.522) , consistent with the higher polarizability of the C–I bond. Refractive index measurement serves as a rapid, low-sample-volume method to verify that the supplied material is the iodo compound rather than the bromo analog, complementing density-based identity testing .

refractive index regioisomer identity quality control

Optimal Application Scenarios for Ethyl 7-(3-iodophenyl)-7-oxoheptanoate (CAS 898777-33-8) Based on Quantified Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Regioisomerically Pure Aryl Iodide Building Blocks

When constructing complex pharmaceutical candidates via sequential palladium-catalyzed cross-coupling reactions, the meta-iodo regioisomer provides an intermediate reactivity profile that balances oxidative addition rates without the steric penalty of ortho-substitution or the strong electronic bias of para-substitution . The verified boiling point of 426.3 °C and the availability of ≥98% purity grade ensure that the building block meets the stringent purity requirements for GMP-precursor synthesis, where trace regioisomeric or halogen impurities can derail multi-kilogram campaigns .

Structure–Activity Relationship (SAR) Studies Probing Halogen Position Effects on Target Binding

In medicinal chemistry SAR programs investigating the optimal halogen substitution pattern on an omega-oxoheptanoate pharmacophore, the meta-iodo compound serves as a critical comparator to the ortho-iodo (CAS 898777-18-9) and para-iodo (CAS 898777-45-2) regioisomers. The quantified differences in boiling point (+10.6 °C vs. ortho; +2.6 °C vs. para) and flash point (+6.4 °C vs. ortho) provide orthogonal analytical handles to confirm regioisomer identity before biological testing, preventing erroneous SAR conclusions arising from isomeric cross-contamination .

Catalysis and Reaction Methodology Development Using Aryl Iodide Model Substrates

For academic and industrial groups developing new palladium, copper, or nickel catalytic systems, ethyl 7-(3-iodophenyl)-7-oxoheptanoate offers a well-characterized aryl iodide substrate featuring a remote ester functionality. The density difference of +0.150 g/cm³ relative to the bromo analog enables rapid confirmation that the correct halogen-substrate has been employed, while the ≥98% purity tier reduces confounding effects from catalyst-poisoning impurities during kinetic studies .

Agrochemical Intermediate Development Leveraging Iodo-to-Bromo Replacement Strategies

In agrochemical lead optimization where the cost of goods is a critical driver, the iodo compound initially serves as a high-reactivity intermediate for rapid analog generation via cross-coupling. Once the optimal scaffold is identified, the bromo analog (CAS 898792-71-7) may be explored for cost reduction. The 11.7% density differential between the iodo and bromo compounds provides a simple incoming QC metric to prevent cross-contamination during the transition from discovery (iodo) to development (bromo) phases .

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